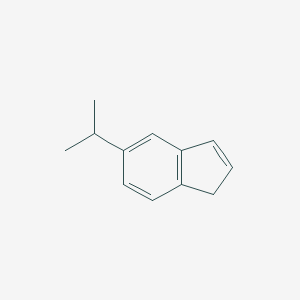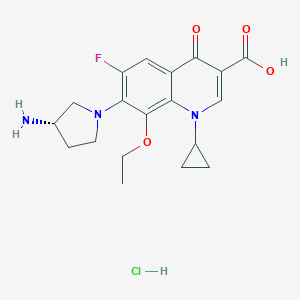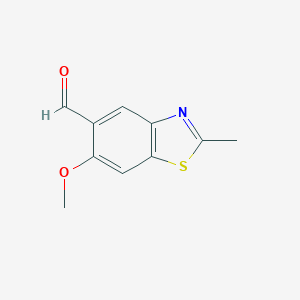
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is a chemical compound that belongs to the class of benzothiazolecarboxaldehyde derivatives. It has gained attention in recent years due to its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is not fully understood. However, studies have suggested that it exerts its biological effects through the inhibition of various enzymes, including DNA topoisomerase II and carbonic anhydrase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. Additionally, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) in lab experiments is its low toxicity. It has been shown to have minimal cytotoxicity in various cell lines, which makes it a safe compound to work with. Additionally, it has been shown to possess good stability, which makes it a reliable compound for use in experiments. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) in scientific research. One of the main areas of interest is its potential use in the development of new antimicrobial agents. Additionally, it may be useful in the development of new anticancer agents, as it has been shown to possess potent anticancer activity. Further studies are also needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases. Finally, it may be useful in the development of new materials for optoelectronic devices, which may have important applications in various industries.
Conclusion
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It possesses antimicrobial, anticancer, and anti-inflammatory properties and has been investigated for its potential use in the development of new materials for optoelectronic devices. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) can be achieved through a multistep process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting product with paraformaldehyde, and then with methanol and hydrochloric acid. The final product is obtained through a reaction with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) has been extensively studied for its potential use in scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, it has been investigated for its potential use in the development of new materials for optoelectronic devices.
Eigenschaften
CAS-Nummer |
163257-32-7 |
|---|---|
Produktname |
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-1,3-benzothiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-7(5-12)9(13-2)4-10(8)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
XUQWPCZZSOQCRX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C=O)OC |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C=O)OC |
Synonyme |
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



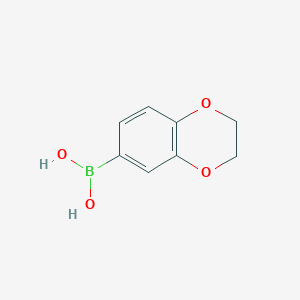
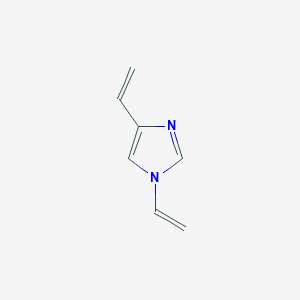
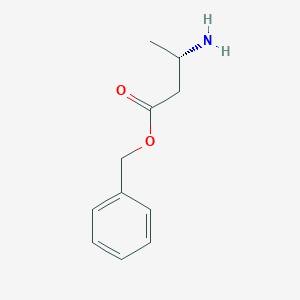
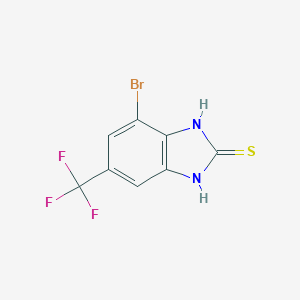
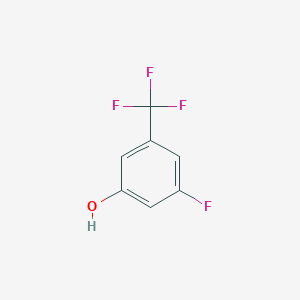
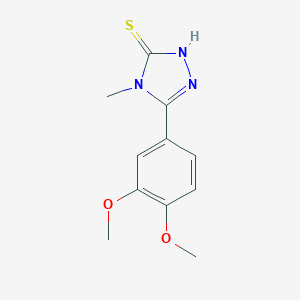
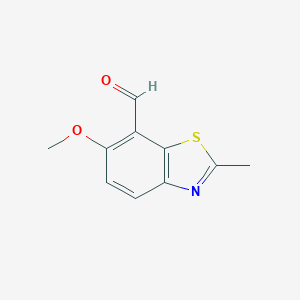

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
